molecular formula C7H12O2S B137919 Methyl 1-(mercaptomethyl)cyclopropaneacetate CAS No. 152922-73-1

Methyl 1-(mercaptomethyl)cyclopropaneacetate

Cat. No. B137919
Key on ui cas rn: 152922-73-1
M. Wt: 160.24 g/mol
InChI Key: JRHLVNAWLWIHDN-UHFFFAOYSA-N
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Patent
US05472964

Procedure details

To a solution of the nitrile of Step 8 (45 g, 266 mmol) in MeOH (1.36 L) was added H2O(84 mL) and conc. H2SO4 (168 mL). The mixture was heated to reflux for 20 hr, cooled to 25° C., H2O(1 L) was added and the product was extracted with CH2Cl2 (2×1.5 L). The organic extract was washed with H2O and dried over Na2SO4. Concentration of the organic solution gave 36 g (93%) of the title compound.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
168 mL
Type
reactant
Reaction Step One
Name
Quantity
1.36 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C([S:4][CH2:5][C:6]1([CH2:9][C:10]#N)[CH2:8][CH2:7]1)(=O)C.[OH2:12].OS(O)(=O)=O.[CH3:18][OH:19]>>[SH:4][CH2:5][C:6]1([CH2:9][C:10]([O:19][CH3:18])=[O:12])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(=O)SCC1(CC1)CC#N
Name
Quantity
84 mL
Type
reactant
Smiles
O
Name
Quantity
168 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1.36 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hr
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2 (2×1.5 L)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
SCC1(CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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